molecular formula C7H6Cl2O2 B190118 4,6-dichloroguaiacol CAS No. 16766-31-7

4,6-dichloroguaiacol

Cat. No.: B190118
CAS No.: 16766-31-7
M. Wt: 193.02 g/mol
InChI Key: RHQIMIYFOSAUQT-UHFFFAOYSA-N
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Description

4,6-dichloroguaiacol is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-dichloroguaiacol can be synthesized through several methods. One common method involves the chlorination of 2,6-dimethoxyphenol followed by selective demethylation. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out under controlled temperatures to ensure selective substitution.

Industrial Production Methods: In an industrial setting, the production of phenol, 2,4-dichloro-6-methoxy- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-dichloroguaiacol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4,6-dichloroguaiacol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and its role as a pharmacophore in drug design is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of phenol, 2,4-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • Phenol, 2,4-dichloro-
  • Phenol, 2,6-dichloro-
  • Phenol, 2,4-dimethoxy-

Comparison: 4,6-dichloroguaiacol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and biological properties Compared to phenol, 2,4-dichloro-, the additional methoxy group in phenol, 2,4-dichloro-6-methoxy- can enhance its solubility and reactivity

Properties

IUPAC Name

2,4-dichloro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIMIYFOSAUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168344
Record name Phenol, 2,4-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-31-7
Record name Phenol, 2,4-dichloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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